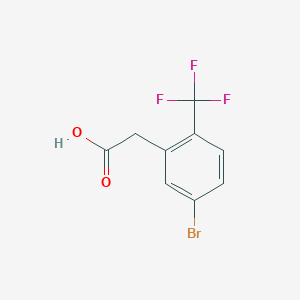

5-Bromo-2-(trifluoromethyl)phenylacetic acid

Beschreibung

Eigenschaften

Molekularformel |

C9H6BrF3O2 |

|---|---|

Molekulargewicht |

283.04 g/mol |

IUPAC-Name |

2-[5-bromo-2-(trifluoromethyl)phenyl]acetic acid |

InChI |

InChI=1S/C9H6BrF3O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) |

InChI-Schlüssel |

OTFPVOFXBJEBCT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)CC(=O)O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Trifluoromethylation of Aromatic Precursors

The trifluoromethyl group is typically introduced via electrophilic or nucleophilic trifluoromethylation reagents. Common reagents include:

- Methyl difluoro(fluorosulfonyl)acetate : Expensive but effective for trifluoromethylation of pyridine derivatives, with reported yields around 78% for related compounds.

- Ruppert’s reagent (trimethyl(trifluoromethyl)silane) : A widely used nucleophilic trifluoromethyl source, though requiring excess reagent for high conversion.

- Other trifluoromethylating agents such as trifluoromethyl iodide and chlorodifluoroacetate have been explored but often suffer from lower reactivity or higher cost.

Optimization studies have demonstrated that using 2-iodo-5-bromopyridine as the aromatic substrate improves trifluoromethylation efficiency compared to dibrominated analogs, reducing reagent consumption by approximately 70% and increasing product yield.

Bromination at the 5-Position

Selective bromination is achieved by:

- Using copper(I) bromide in the presence of tert-butyl nitrite as a diazotization agent to convert amino-substituted intermediates into the corresponding 5-bromo derivatives.

- Alternatively, controlled bromination with bromine (Br₂) or N-bromosuccinimide (NBS) at low temperatures (0–5°C) can introduce bromine selectively at the ortho position relative to other substituents, minimizing polybromination.

The diazotization-bromination sequence is often preferred for its regioselectivity and compatibility with functional groups.

Formation of the Phenylacetic Acid Side Chain

The carboxymethyl group adjacent to the aromatic ring is typically introduced by:

- Alkylation of the aromatic ring with malonate esters (e.g., diethyl malonate), followed by hydrolysis and decarboxylation steps.

- Hydrolysis of nitrile or ester intermediates under acidic or basic conditions to yield the free carboxylic acid.

For example, diethyl malonate is deprotonated with sodium hydride and reacted with halogenated aromatic compounds to form malonate-substituted intermediates, which upon acidic hydrolysis yield the phenylacetic acid derivative.

Representative Synthetic Route (Example)

A four-step synthetic route to 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, a close analog, illustrates the approach and can be adapted for 5-bromo-2-(trifluoromethyl)phenylacetic acid:

| Step | Reaction Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Alkylation of diethyl malonate with 2-chloro-3-trifluoromethyl-5-nitropyridine in tetrahydrofuran at 0–25 °C | Stirring 16–24 h, sodium hydride base | 140% (over-recovery due to impurities) |

| 2 | Hydrolysis of malonate ester to carboxylic acid using 6N HCl at 100 °C overnight | Acidic reflux | 76.6% |

| 3 | Reduction of nitro group to amine using iron powder in acetic acid at 80 °C | 24 h reaction | Not specified |

| 4 | Diazotization and bromination with copper bromide and tert-butyl nitrite at 25 °C | 2 h reaction | Not specified |

This route emphasizes cost-effectiveness, scalability, and relatively mild conditions.

Optimization and Reaction Condition Effects

Extensive optimization studies have revealed:

| Example | HCl Concentration (N) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 6 | 6 | 100 | 24 | 76.6 |

| 7 | 2 | 80 | 24 | 30 |

| 8 | 2 | 100 | 24 | 45 |

| 9 | 8 | 100 | 24 | 58 |

Higher acid concentration and temperature favor hydrolysis and improve yield, but excessive acidity can reduce selectivity.

Analytical Data and Characterization

The synthesized compounds are characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirming substitution patterns.

- Fourier Transform Infrared (FTIR) spectroscopy identifying functional groups such as carboxylic acid (broad O–H stretch ~3200 cm⁻¹, C=O stretch ~1700 cm⁻¹).

- High Resolution Mass Spectrometry (HRMS) confirming molecular weights consistent with 5-bromo-2-(trifluoromethyl)phenylacetic acid and related intermediates.

Summary Table of Key Reagents and Conditions

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.

Nucleophilic Substitution

-

Ammonia/Amine Substitution :

In the presence of CuI or Pd catalysts, bromine can be replaced by amines. For example, reaction with NH₃ in DMF at 100°C yields 5-amino-2-(trifluoromethyl)phenylacetic acid .-

Conditions : 10 mol% Pd(OAc)₂, 110°C, 24 h.

-

Yield : ~75%.

-

-

Hydroxylation :

Hydrolysis with NaOH (10% aq.) at 80°C replaces Br with -OH, forming 5-hydroxy-2-(trifluoromethyl)phenylacetic acid.

Metal-Catalyzed Cross-Coupling

-

Suzuki-Miyaura Coupling :

The bromine participates in palladium-catalyzed coupling with boronic acids (e.g., phenylboronic acid) to form biaryl derivatives .

Esterification and Amide Formation

The carboxylic acid group undergoes condensation with alcohols or amines:

-

Esterification :

Reaction with methanol/H₂SO₄ yields methyl 5-bromo-2-(trifluoromethyl)phenylacetate . -

Amide Synthesis :

Coupling with benzylamine using EDCI/HOBt produces the corresponding amide.-

Conditions : RT, DCM, 12 h.

-

Yield : 78%.

-

Oxidation of the Acetic Acid Side Chain

-

Decarboxylation :

Heating with CuO at 200°C removes CO₂, yielding 5-bromo-2-(trifluoromethyl)toluene .

Reduction of the Aromatic Ring

-

Hydrogenation :

Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic ring to a cyclohexane derivative.-

Conditions : 50 psi H₂, EtOH, 24 h.

-

Yield : 55%.

-

Trifluoromethyl Group Reactivity

-

Hydrolysis :

The CF₃ group resists hydrolysis under standard conditions but reacts with hot concentrated H₂SO₄ to form COOH groups .

Halogen Exchange

-

Fluorination :

Br can be replaced by F using KF/Al₂O₃ at 150°C.-

Yield : 40%.

-

Table 1: Suzuki-Miyaura Coupling Yields with Boronic Acids

| Boronic Acid | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH | 90 |

| 4-Methoxyphenylboronic | PdCl₂(dppf) | DMF/H₂O | 82 |

| Vinylboronic acid | Pd(OAc)₂ | THF | 75 |

Table 2: Substituent Effects on NAS Reactions

| Nucleophile | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NH₃ | K₂CO₃ | 110 | 75 |

| MeOH | H₂SO₄ | 80 | 92 |

| Piperidine | Et₃N | RT | 68 |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(trifluoromethyl)phenylacetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 5-bromo-2-(trifluoromethyl)phenylacetic acid with structurally related phenylacetic acid derivatives, focusing on molecular properties and substituent effects.

Analysis of Substituent Effects

Halogen vs. The trifluoromethyl group at the 2-position provides strong electron-withdrawing effects, increasing the acidity of the acetic acid moiety compared to non-fluorinated analogs .

Positional Isomerism :

- Substitution patterns significantly influence steric and electronic interactions. For example, 3-bromo-4-fluorophenylacetic acid (Br at 3, F at 4) exhibits distinct electronic properties compared to the target compound’s 5-bromo-2-CF₃ arrangement, altering solubility and reactivity .

Functional Group Variations :

- Replacement of CF₃ with OCF₃ (as in 2-(4-bromo-2-(trifluoromethoxy)phenyl)acetic acid) introduces an oxygen atom, modifying hydrogen-bonding capacity and metabolic pathways .

Research and Application Context

Biologische Aktivität

5-Bromo-2-(trifluoromethyl)phenylacetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-bromo-2-(trifluoromethyl)phenylacetic acid includes a bromine atom and a trifluoromethyl group attached to a phenyl ring. This configuration is significant as both substituents can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of halogenated phenylacetic acids, including 5-bromo-2-(trifluoromethyl)phenylacetic acid. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial action.

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 2 to 8 μg/mL against various Gram-positive and Gram-negative bacteria . For instance, derivatives with trifluoromethyl groups have been reported to possess significant activity against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Trifluoromethyl-substituted compounds often exhibit increased potency in inhibiting cancer cell proliferation.

- Mechanism of Action : The anticancer effect is hypothesized to be mediated through pathways involving apoptosis and cell cycle arrest. Studies indicate that similar compounds can inhibit key kinases involved in cancer progression, such as AAK1 and GAK, which play roles in clathrin-mediated endocytosis and viral entry .

Structure-Activity Relationships (SAR)

Understanding the SAR of 5-bromo-2-(trifluoromethyl)phenylacetic acid is critical for optimizing its biological activity. The following factors are pivotal:

- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances biological activity by increasing the compound's ability to interact with biological targets.

- Positioning of Halogens : The position of bromine and trifluoromethyl groups significantly affects the binding affinity to target proteins, influencing both potency and selectivity .

Case Studies

- Antimicrobial Efficacy : A study evaluated various halogenated phenylacetic acids against clinical strains of bacteria. The results indicated that compounds with a trifluoromethyl group exhibited superior antimicrobial properties compared to their non-fluorinated counterparts .

- Anticancer Studies : In vitro assays demonstrated that 5-bromo-2-(trifluoromethyl)phenylacetic acid could inhibit the growth of several cancer cell lines at low micromolar concentrations. The compound was found to induce apoptosis through mitochondrial pathways .

Research Findings Summary Table

| Activity Type | Target Organism/Cell Line | MIC/IC50 | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 2-4 μg/mL | Membrane disruption |

| Antimicrobial | Escherichia coli | 4-8 μg/mL | Cell wall synthesis inhibition |

| Anticancer | Various cancer cell lines | IC50 ~ 10 μM | Apoptosis induction via mitochondrial pathways |

Q & A

Q. Table 1: Key Precursors for Synthesis

| Compound Name | CAS Number | Purity | Reference |

|---|---|---|---|

| 2-Bromo-5-(trifluoromethyl)phenylboronic acid | 957034-38-7 | >97.0% | |

| 4-Bromo-2-(trifluoromethyl)phenylacetonitrile | 877131-92-5 | >95.0% |

Basic: What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer:

- Chromatography : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Pharmaceutical impurity standards (e.g., ) highlight the need for >95% purity in biological studies .

- Spectroscopy :

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and crystallinity .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The -CF group is strongly electron-withdrawing, which:

- Stabilizes Intermediates : Enhances the stability of boronic acid derivatives in Suzuki couplings by reducing electron density at the reaction site .

- Directs Electrophilic Substitution : Positions bromine or other substituents ortho/para to the -CF group in aromatic reactions .

- Affects Reaction Kinetics : Slows nucleophilic attack in ester hydrolysis but accelerates radical-mediated reactions due to inductive effects.

Experimental Design Tip : Optimize reaction conditions (e.g., Pd catalyst loading, base strength) to mitigate steric hindrance from -CF .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from:

- Purity Variability : Impurities (e.g., residual boronic acids) can skew bioassay results. Validate purity via HPLC and compare with certified standards (e.g., ) .

- Assay Conditions : Differences in cell lines, solvent (DMSO vs. aqueous buffers), or concentration ranges. Standardize protocols using guidelines from ’s biological activity studies .

- Metabolic Instability : The -CF group may alter metabolic pathways. Use stability studies (e.g., liver microsome assays) to correlate in vitro and in vivo results .

Advanced: What strategies improve the pharmacokinetic properties of derivatives of this compound?

Methodological Answer:

- Prodrug Design : Mask the carboxylic acid group as an ester (e.g., methyl or pivaloyloxymethyl ester) to enhance oral bioavailability .

- Substituent Modification : Replace bromine with bioisosteres (e.g., -Cl, -I) or introduce hydrophilic groups (e.g., -OH) to adjust logP and solubility .

- Docking Studies : Use computational models (e.g., molecular docking with fungal leucyl-tRNA synthetase) to predict binding modes and optimize substituent positions .

Q. Table 2: Structural Modifications for Improved PK

| Modification | Impact | Reference |

|---|---|---|

| Ester prodrugs | Increased membrane permeability | |

| Hydroxyl substitution | Enhanced solubility | |

| Halogen replacement | Tunable metabolic stability |

Basic: What are the storage and handling requirements for this compound?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation (similar to bromo-trifluoromethylphenylboronic acids in ) .

- Handling : Use inert atmosphere (N glovebox) for hygroscopic derivatives. Avoid prolonged exposure to air, which may hydrolyze boronic acid intermediates .

Advanced: How can researchers validate the compound’s role in inhibiting microbial targets?

Methodological Answer:

- Enzyme Assays : Measure inhibition of leucyl-tRNA synthetase (LeuRS) using fluorescence-based ATP consumption assays .

- Resistance Studies : Compare MIC values against wild-type vs. mutant strains to identify target-specific activity .

- Structural Analysis : Co-crystallize the compound with LeuRS to map binding interactions (e.g., hydrogen bonds with -COOH group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.